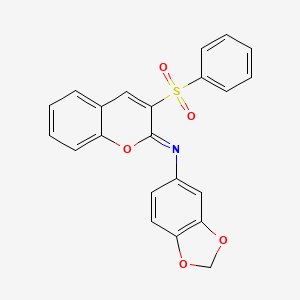
(2Z)-3-(bencenosulfonil)-N-(2H-1,3-benzodioxol-5-il)-2H-croman-2-imina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the condensation of a benzenesulfonyl chloride with a chromen-2-imine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-one
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-amine
- 3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-thione
Uniqueness
Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine exhibits unique chemical properties due to the presence of the imine group. This functional group imparts distinct reactivity and interaction potential with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-29(25,17-7-2-1-3-8-17)21-12-15-6-4-5-9-18(15)28-22(21)23-16-10-11-19-20(13-16)27-14-26-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVJOPMABKTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C3C(=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2437675.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)
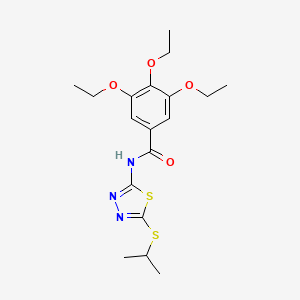
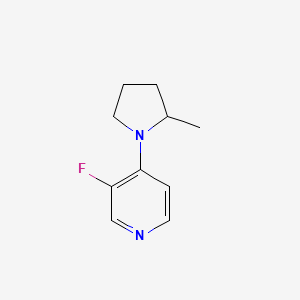
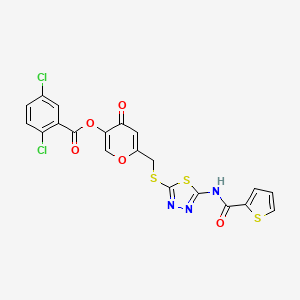
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2437682.png)
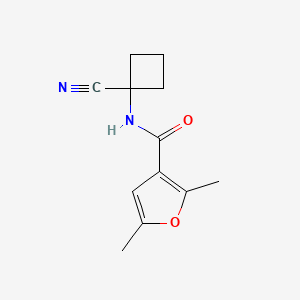
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)
![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)
